molecular formula C10H7BrFN B3155542 5-Bromo-6-fluoro-2-methylquinoline CAS No. 80290-18-2

5-Bromo-6-fluoro-2-methylquinoline

Cat. No. B3155542
M. Wt: 240.07 g/mol
InChI Key: XLZHFJXJPRVQPI-UHFFFAOYSA-N
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Patent
US04898945

Procedure details

20.1 g (0.125 mole) of 6-fluoro-2-methylquinoline was added to 25.3 g (0.189 mole) of aluminum chloride at a temperature of 60° C. 19.98 g (0.125 mole) of bromine was added as a gas. The reaction mixture was heated overnight at 80° C. The reaction mixture was then poured onto ice, and 50% aqueous sodium hydroxide was added until the bulk of the solids had dissolved. The mixture was then extracted with toluene. The toluene extract was dried with magnesium sulfate and evaporated under vacuum to give 23 g of 5-bromo-6-fluoro-2-methylquinoline as a light tan solid. The structure was confirmed by nuclear magnetic resonance spectral analysis.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
19.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[CH:6]=[CH:5]2.[Cl-].[Al+3].[Cl-].[Cl-].[Br:17]Br.[OH-].[Na+]>>[Br:17][C:3]1[C:2]([F:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH3:12])=[N:8]2 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
FC=1C=C2C=CC(=NC2=CC1)C
Name
Quantity
25.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
19.98 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added until the bulk of the solids
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC(=NC2=CC=C1F)C
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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